Welcome to the BenchChem Online Store!
molecular formula C7H5NO B7725056 2-Hydroxybenzonitrile CAS No. 69481-42-1

2-Hydroxybenzonitrile

Cat. No. B7725056
M. Wt: 119.12 g/mol
InChI Key: CHZCERSEMVWNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09328121B1

Procedure details

bromoxynil, and ioxynil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]([C:10]#[N:11])=[CH:3][C:4](Br)=[C:5](O)[C:6]=1Br.C1C(C#N)=CC(I)=C([OH:19])C=1I>>[OH:19][C:3]1[CH:4]=[CH:5][CH:6]=[CH:1][C:2]=1[C:10]#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C(=CC(=C(C1Br)O)Br)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C(=CC(=C(C1I)O)I)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09328121B1

Procedure details

bromoxynil, and ioxynil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]([C:10]#[N:11])=[CH:3][C:4](Br)=[C:5](O)[C:6]=1Br.C1C(C#N)=CC(I)=C([OH:19])C=1I>>[OH:19][C:3]1[CH:4]=[CH:5][CH:6]=[CH:1][C:2]=1[C:10]#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C(=CC(=C(C1Br)O)Br)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C(=CC(=C(C1I)O)I)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.